

A Comparative Analysis of Isotopically Labeled Disulfiram: Disulfiram-d20 versus C13-Labeled Disulfiram

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Compound of Interest

Compound Name: Disulfiram-d20

Cat. No.: B565017

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two isotopically labeled forms of Disulfiram: the deuterated **Disulfiram-d20** and a conceptually similar C13-labeled Disulfiram. This document is intended to assist researchers in selecting the appropriate labeled compound for their specific experimental needs, with a focus on applications in analytical quantification and metabolic studies.

Introduction to Isotopically Labeled Disulfiram

Disulfiram is a medication used in the management of alcohol dependence by inhibiting the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde and subsequent unpleasant physiological effects upon alcohol consumption.^{[1][2][3]} In research settings, isotopically labeled versions of Disulfiram are crucial tools for a variety of applications, including pharmacokinetic studies, metabolic tracing, and as internal standards for quantitative analysis.

Disulfiram-d20 is a deuterated form of Disulfiram where 20 hydrogen atoms have been replaced by deuterium. It is commercially available and primarily used as an internal standard for the quantification of Disulfiram in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).^{[4][5]}

C13-labeled Disulfiram, while not as commonly documented in commercially available forms as the d20 variant, represents another powerful tool for metabolic research. In this form, one or more carbon atoms are replaced with the stable isotope ^{13}C . This type of labeling is invaluable for tracing the metabolic fate of the Disulfiram molecule in biological systems.[6]

Data Presentation: A Comparative Overview

Feature	Disulfiram-d20	C13-Labeled Disulfiram
Primary Application	Internal standard for quantification (LC-MS, GC-MS)	Metabolic tracing, flux analysis
Isotopic Label	Deuterium (^2H or D)	Carbon-13 (^{13}C)
Key Advantage	Co-elution with analyte, minimal isotopic effect on retention time	Traces the carbon backbone through metabolic pathways
Mass Shift	+20 Da (relative to unlabeled Disulfiram)	Variable, depends on the number of ^{13}C atoms incorporated
Typical Use Case	Accurate quantification of Disulfiram in plasma, urine, or tissue samples	Elucidating the metabolic fate of Disulfiram and its metabolites
Potential for Isotope Effect	Minimal, but possible in some enzymatic reactions	Generally considered to have less of a kinetic isotope effect than deuterium labeling

Experimental Protocols

Protocol 1: Quantification of Disulfiram in Human Plasma using Disulfiram-d20 as an Internal Standard by LC-MS/MS

Objective: To accurately determine the concentration of Disulfiram in human plasma samples.

Methodology:

- Sample Preparation:
 - To 100 μ L of human plasma, add 10 μ L of a known concentration of **Disulfiram-d20** solution (internal standard).
 - Add 500 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM):
 - Disulfiram transition: Precursor ion (m/z) -> Product ion (m/z).

- **Disulfiram-d20** transition: Precursor ion (m/z) -> Product ion (m/z).
- The specific m/z values would be determined during method development.
- Data Analysis:
 - The concentration of Disulfiram in the plasma samples is calculated by comparing the peak area ratio of the analyte (Disulfiram) to the internal standard (**Disulfiram-d20**) against a standard curve prepared with known concentrations of Disulfiram.

Protocol 2: Tracing the Metabolism of C13-Labeled Disulfiram in a Cellular Model

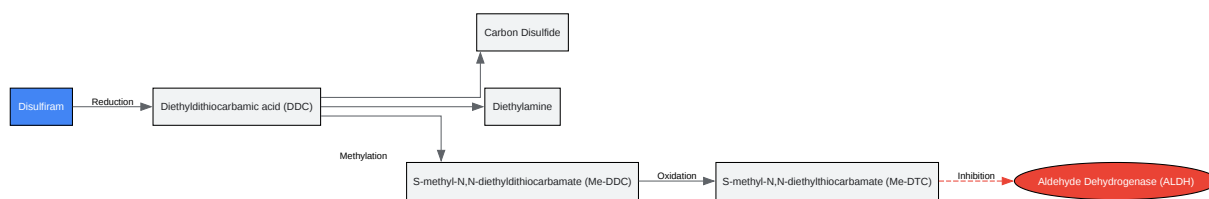
Objective: To identify and quantify the metabolites of Disulfiram in a cell culture system.

Methodology:

- Cell Culture and Treatment:
 - Culture a relevant cell line (e.g., hepatocytes) to 80% confluency.
 - Replace the culture medium with fresh medium containing a known concentration of C13-labeled Disulfiram.
 - Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
- Metabolite Extraction:
 - At each time point, harvest the cells and quench metabolism by adding ice-cold methanol.
 - Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/water).
 - Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
- LC-HRMS (High-Resolution Mass Spectrometry) Analysis:

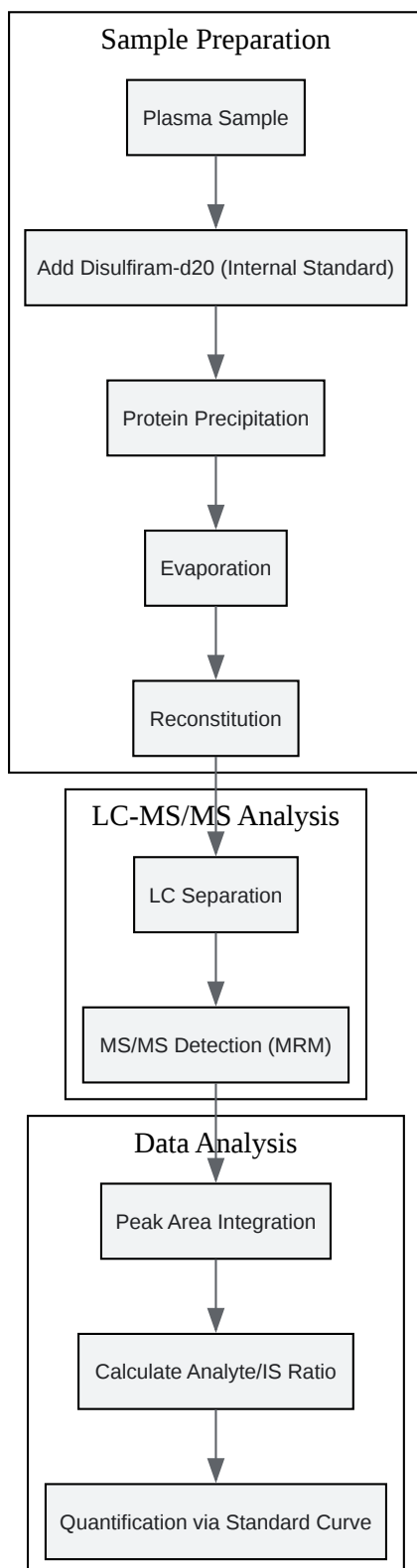
- Liquid Chromatography (LC): Use a similar LC method as described in Protocol 1 to separate the metabolites.
- High-Resolution Mass Spectrometry (HRMS):
 - Acquire data in full scan mode to detect all ions.
 - The mass spectrometer should have high mass accuracy and resolution to distinguish between unlabeled and C13-labeled metabolites.
 - Use data-dependent fragmentation (MS/MS) to aid in the structural elucidation of potential metabolites.
- Data Analysis:
 - Process the raw data using metabolomics software.
 - Identify potential metabolites by searching for the expected mass shifts corresponding to the incorporation of ^{13}C atoms.
 - Confirm the identity of metabolites by comparing their fragmentation patterns with reference standards or through database searches.
 - Quantify the relative abundance of each C13-labeled metabolite over time to understand the metabolic flux.

Mandatory Visualization



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Figure 1: Simplified metabolic pathway of Disulfiram.



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